(S)-3-Fluoro-3-(fluoromethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-3-fluoro-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1 |
InChI Key |
ZKCYPDZFKVYPNF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@](CNC1)(CF)F |
Canonical SMILES |
C1CC(CNC1)(CF)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Enantioselective Preparation of S 3 Fluoro 3 Fluoromethyl Piperidine
Diastereoselective and Enantioselective Pathways for Fluorinated Piperidine (B6355638) Ring Construction
The construction of the chiral fluorinated piperidine ring is a formidable challenge, often requiring multi-step sequences and advanced catalytic systems. nih.gov Key strategies involve the asymmetric modification of pre-existing pyridine (B92270) rings or the de novo construction of the piperidine scaffold with simultaneous installation of the chiral fluorine-containing center.
Asymmetric Hydrogenation and Reductive Dearomatization Strategies for Fluoropyridine Precursors
Asymmetric hydrogenation and dearomatization of readily available fluoropyridine precursors represent a direct and atom-economical approach to chiral fluorinated piperidines. nih.govdicp.ac.cn However, these methods face challenges such as catalyst poisoning by the basic nitrogen atom and competing hydrodefluorination side reactions. nih.gov
Recent advancements have focused on the development of robust catalysts and reaction conditions to overcome these limitations. For instance, rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This one-pot process involves a dearomatization event followed by complete saturation of the ring. nih.gov
Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring during the transamination and reduction sequence. dicp.ac.cnresearchgate.net This strategy has proven effective for the synthesis of various chiral piperidines, including those with fluorine substituents, offering excellent diastereo- and enantioselectivities. dicp.ac.cn
Table 1: Asymmetric Hydrogenation and Dearomatization Approaches
| Precursor | Catalyst/Method | Product | Key Features |
|---|---|---|---|
| Fluoropyridine | Rhodium-catalyzed dearomatization-hydrogenation | all-cis-(multi)fluorinated piperidine | High diastereoselectivity, one-pot process. nih.gov |
| Pyridinium Salt | Rhodium-catalyzed reductive transamination with chiral amine | Chiral fluoropiperidine | Excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net |
| Oxazolidine-substituted pyridine | Heterogeneous palladium-catalyzed hydrogenation | Enantioenriched fluorinated piperidine | Diastereoselective hydrogenation followed by in situ cleavage of the chiral auxiliary. nih.govacs.org |
Chiral Auxiliary-Mediated Asymmetric Synthesis: Focus on N-tert-Butylsulfinyl Imines
The use of chiral auxiliaries, particularly N-tert-butylsulfinyl imines derived from tert-butanesulfinamide, has become a powerful and versatile strategy for the asymmetric synthesis of amines, including complex fluorinated structures. nih.govnih.govacs.org The sulfinyl group serves as a potent chiral directing group, activating the imine for nucleophilic attack and allowing for high stereocontrol. acs.org
One of the primary strategies involves the stereoselective addition of nucleophiles to chiral N-tert-butylsulfinyl imines that already contain the desired fluoroalkyl groups. nih.govresearchgate.net The stereochemical outcome of the addition is dictated by the chiral sulfinyl group, leading to the formation of the desired stereocenter with high diastereoselectivity. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of a wide array of fluorinated amines. nih.gov The subsequent removal of the sulfinyl auxiliary under acidic conditions yields the target enantiomerically enriched amine. acs.org
Asymmetric reduction of the C=N bond in fluorinated N-tert-butylsulfinyl imines provides another efficient route to chiral fluorinated amines. nih.govresearchgate.net Various reducing agents can be employed, and the stereoselectivity is again controlled by the chiral auxiliary. researchgate.net This method is particularly useful for accessing β-fluoroamines. cas.cn The development of catalysts for the asymmetric reduction of imines, in general, has seen significant progress, with iridium and ruthenium-based catalysts showing high efficacy for a range of substrates. rsc.org
Table 2: N-tert-Butylsulfinyl Imine-Based Syntheses
| Strategy | Substrate | Reagent/Condition | Product | Stereocontrol |
|---|---|---|---|---|
| Nucleophilic Addition | Chiral fluorinated N-tert-butylsulfinyl imine | Organometallic nucleophiles | Chiral fluorinated amine | High diastereoselectivity controlled by the sulfinyl group. nih.govresearchgate.net |
| Asymmetric Reduction | Fluorinated N-tert-butylsulfinyl imine | Reducing agents (e.g., borohydrides) | Chiral fluorinated amine | High diastereoselectivity controlled by the sulfinyl group. nih.govresearchgate.net |
Biocatalytic Transformations for Chiral β-Fluoroamine Derivatives
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes, such as transaminases and reductases, are increasingly being employed for the preparation of chiral amines. researchgate.netresearchgate.net
Enzymatic reductive amination represents a green and efficient method for the asymmetric synthesis of chiral amines from ketones. researchgate.netresearchgate.net This process, often utilizing imine reductases (IREDs) or reductive aminases (RedAms), can convert a prochiral ketone and an amine source directly into a chiral amine with high enantiomeric excess. researchgate.netacs.org While the direct application to (S)-3-Fluoro-3-(fluoromethyl)piperidine precursors is still an area of development, the broader success of biocatalytic reductive amination for producing chiral amines highlights its significant potential for accessing complex fluorinated targets. researchgate.netnih.gov The combination of enzyme engineering and process development is continually expanding the scope of these biocatalytic methods. researchgate.net
Table 3: Biocatalytic Approaches
| Process | Enzyme Class | Substrate Type | Product | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | Imine Reductases (IREDs), Reductive Aminases (RedAms) | Prochiral ketone + Amine | Chiral amine | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netresearchgate.net |
| Kinetic Resolution | Lipases, etc. | Racemic β-fluoro amine | Enantioenriched β-fluoro amine | Can provide access to one enantiomer, but with a maximum theoretical yield of 50%. cas.cn |
Transaminase-Mediated Kinetic Resolutions
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their derivatives. Transaminases (TAs), in particular, have been widely employed for the asymmetric synthesis of chiral amines from prochiral ketones and for the kinetic resolution of racemic amines. researchgate.netacs.org A potential strategy for the preparation of enantiomerically enriched 3-fluoro-3-(fluoromethyl)piperidine (B12980007) is through the kinetic resolution of a suitable racemic precursor.
This approach would involve the selective reaction of one enantiomer of a racemic piperidine derivative, catalyzed by a transaminase, leaving the other enantiomer unreacted and thus enriched. For instance, a racemic N-protected 3-fluoro-3-(fluoromethyl)piperidin-x-one could be subjected to a transaminase-mediated reductive amination. The enzyme would selectively convert one enantiomer to the corresponding amine, allowing for the separation of the unreacted enantiomeric ketone.
Alternatively, a dynamic kinetic resolution (DKR) could be employed, where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.netacs.org While the application of transaminases to substrates bearing a gem-difluoroalkyl quaternary stereocenter is not extensively documented, the broad substrate scope of many engineered transaminases suggests that this could be a feasible approach. The development of such a process would require screening a library of transaminases to identify an enzyme with the desired activity and stereoselectivity for a precursor of this compound.
Table 1: Representative Transaminase-Mediated Kinetic Resolutions of Cyclic Amines This table presents data from analogous reactions to illustrate the potential of the methodology, as specific data for the target compound is not available.
| Entry | Substrate | Biocatalyst | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Racemic 2-Aryl-4-methylenepiperidine | n-BuLi/(-)-sparteine | - | (R)-2-Aryl-4-methylenepiperidine | 45-55 | >95 |
| 2 | Racemic α-methylbenzylamine | (R)-selective transaminase ATA-117 | Pyruvate | (S)-α-methylbenzylamine | ~50 | >99 |
Intramolecular Cyclization and Ring-Closing Metathesis Approaches to Piperidine Scaffolds
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For the construction of the 3,3-disubstituted piperidine core of the target molecule, an intramolecular cyclization of a suitably functionalized acyclic precursor could be envisioned. Methods such as intramolecular hydroamination or radical cyclization of fluorinated dienes or amino-alkenes could potentially be employed. nih.gov The key challenge in this approach lies in the stereoselective formation of the quaternary center.
Ring-closing metathesis (RCM) has become a powerful and versatile method for the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org The application of RCM to the synthesis of piperidines often involves the cyclization of a diallylic amine derivative. For the synthesis of a 3,3-disubstituted piperidine, the diene precursor would need to be appropriately substituted. The presence of fluorine atoms on one of the alkene partners can influence the reactivity and selectivity of the RCM reaction. nih.gov While challenging, the development of an RCM-based route to a precursor of this compound could offer a novel and efficient pathway.
Table 2: Examples of Ring-Closing Metathesis for the Synthesis of Nitrogen Heterocycles This table presents data from analogous reactions to illustrate the potential of the methodology, as specific data for the target compound is not available.
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | N,N-Diallyl-p-toluenesulfonamide | Grubbs' I catalyst | 1-(Tosyl)-2,5-dihydro-1H-pyrrole | 95 |
| 2 | Diethyl diallylmalonate | Grubbs' I catalyst | Diethyl 3-cyclopentene-1,1-dicarboxylate | 98 |
Oxidative Ring Opening and Reductive Amination Sequences for Piperidine Derivatives
A well-established and versatile strategy for the synthesis of substituted piperidines involves the oxidative ring opening of a cyclic precursor to a dicarbonyl intermediate, followed by a double reductive amination with a primary amine. researchgate.netresearchgate.net This methodology is particularly well-suited for the synthesis of fluorinated piperidine derivatives. researchgate.net
A plausible synthetic route to the 3-fluoro-3-(fluoromethyl)piperidine scaffold could commence with a fluorinated cyclopentene (B43876) derivative. Oxidative cleavage of the double bond, for instance, using ozonolysis or a two-step procedure involving dihydroxylation followed by periodate (B1199274) cleavage, would yield a 1,5-dicarbonyl compound. Subsequent reductive amination with a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent, would then lead to the formation of the piperidine ring. The stereochemistry at the C3 position would need to be controlled during the synthesis of the initial cyclic precursor or potentially during the cyclization step.
Table 3: Synthesis of Piperidine Derivatives via Oxidative Ring Opening and Reductive Amination This table presents data from analogous reactions to illustrate the potential of the methodology, as specific data for the target compound is not available.
| Entry | Starting Material | Reagents | Product | Yield (%) |
| 1 | Unsaturated bicyclic γ-lactam | 1. OsO4, NMO; 2. NaIO4; 3. Fluoroalkylamine, NaCNBH3 | Fluorine-containing piperidine γ-amino acid derivative | 60-85 |
| 2 | Substituted Indene | 1. OsO4, NMO; 2. NaIO4; 3. Chiral α-methylbenzylamine, NaCNBH3 | Tetrahydroisoquinoline derivative | 70-90 |
Strategic Design of Precursors and Stereochemical Control Elements
Preparation of Functionalized Fluorine-Containing Pyridine and Cyclic Amine Precursors
The synthesis of the target molecule relies heavily on the availability of appropriately functionalized precursors. A key precursor could be a pyridine derivative bearing both a fluorine and a fluoromethyl group at the 3-position. The synthesis of such a molecule is non-trivial. One approach could involve the electrophilic fluorination of a 3-(fluoromethyl)pyridine (B1628872) derivative. nih.govnih.gov Alternatively, a 3-fluoropyridine (B146971) could be functionalized at the 3-position, though this is challenging due to the electronic nature of the pyridine ring. The use of pyridine N-oxides can alter the reactivity and regioselectivity of electrophilic substitution reactions, providing another potential avenue. rsc.orgnih.govgoogle.com
Another strategy involves the construction of the pyridine ring from acyclic, fluorine-containing building blocks. For instance, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
An alternative to pyridine precursors would be the synthesis of a functionalized cyclic amine precursor, such as a fluorinated cyclopentene derivative, which could then be converted to the piperidine ring via the oxidative ring opening and reductive amination sequence described in section 2.1.5.
Development and Application of Chiral Inducers and Ligands
Achieving the desired (S)-stereochemistry at the C3 position of the target molecule is a critical aspect of the synthesis. This can be accomplished through the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis.
In the context of piperidine synthesis, various chiral ligands have been developed for transition metal-catalyzed asymmetric reactions. For example, chiral quinoline-oxazoline (QUINOX) ligands have been successfully employed in the palladium-catalyzed asymmetric aminofluorination of unactivated alkenes to produce enantiomerically enriched β-fluoropiperidines. nih.gov The application of such a ligand system in an intramolecular cyclization could potentially control the stereochemistry at the newly formed stereocenter.
Chiral auxiliaries attached to the nitrogen atom or other parts of the precursor molecule can also direct the stereochemical outcome of key bond-forming reactions. The choice of the chiral inducer would depend on the specific synthetic route being employed.
Mechanistic Insights into Stereoselectivity Control in Key Synthetic Steps
The stereoselective formation of the quaternary carbon at the C3 position is a significant mechanistic challenge. The conformational preferences of fluorinated piperidines are influenced by a combination of steric and electronic effects, including hyperconjugation and gauche effects involving the C-F bonds. researchgate.net Understanding these conformational preferences is crucial for designing stereoselective reactions.
Computational studies can provide valuable insights into the transition states of key reactions, helping to predict and rationalize the stereochemical outcomes. For example, density functional theory (DFT) calculations can be used to model the transition states of enzymatic reactions or metal-catalyzed cyclizations, elucidating the interactions between the substrate, catalyst, and chiral ligands that govern stereoselectivity.
In the case of a transaminase-mediated resolution, the stereoselectivity arises from the precise fit of one enantiomer into the active site of the enzyme. For intramolecular cyclization or RCM approaches, the stereochemistry can be controlled by the facial selectivity of the ring-closing step, which can be influenced by the conformation of the acyclic precursor and the nature of the catalyst and any chiral ligands. In oxidative ring opening/reductive amination sequences, the stereochemistry is often predetermined by the stereocenters present in the cyclic starting material. researchgate.net
Novel Fluorination Strategies Applicable to Chiral Piperidine Synthesis
The direct incorporation of fluorine into a piperidine ring, especially in a stereocontrolled manner, is a complex task. nih.gov Traditional methods often face limitations, leading researchers to develop novel strategies using both electrophilic and nucleophilic sources of fluorine.
Electrophilic Fluorination in Stereocontrolled Settings
Asymmetric electrophilic fluorination is a primary method for creating chiral C–F bonds. nih.gov This approach typically involves the reaction of a nucleophilic substrate, such as an enolate or silyl (B83357) enol ether derived from a piperidine precursor, with an electrophilic fluorinating agent. A key aspect of this strategy is the use of chiral catalysts or auxiliaries to direct the facial selectivity of the fluorine atom's approach, thus establishing the desired stereochemistry.
One of the most common electrophilic fluorinating reagents is N-fluorobenzenesulfonimide (NFSI), along with others like Selectfluor®. nih.govresearchgate.net In stereocontrolled settings, these reagents are often used in conjunction with transition metal catalysts or chiral organocatalysts. For instance, chiral ligands can coordinate to a metal center, creating a chiral environment that influences the trajectory of the fluorinating agent towards the substrate.
A deconstructive fluorination strategy offers an alternative route. This method involves the ring-opening of cyclic amines, followed by C-F bond formation. nih.gov For example, a saturated cyclic amine can be oxidized to an iminium ion, which is then trapped to form a hemiaminal. This intermediate can undergo a ring-opening to yield a radical that is subsequently trapped by a fluorine atom from a source like Selectfluor®. nih.gov
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Asymmetric fluorination of carbonyl compounds |
The successful application of these methods allows for the construction of fluorinated piperidines with high levels of enantioselectivity. The choice of catalyst, substrate, and fluorinating agent is critical for achieving the desired stereochemical outcome.
Nucleophilic Fluorination Methodologies for Piperidine Derivatization
Nucleophilic fluorination provides a complementary approach to introducing fluorine. This method typically involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or an amine/HF complex. nih.govnumberanalytics.com The synthesis of chiral alkyl fluorides using nucleophilic reagents can be challenging due to the low nucleophilicity and high basicity of the fluoride ion in many solvents. nih.gov
To overcome these challenges, specialized reagents and reaction conditions have been developed. For example, complexes of hydrogen fluoride with amine bases or other hydrogen-bond acceptors can serve as effective and manageable nucleophilic fluorinating agents. nih.gov One such reagent, DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride), has proven effective in the diastereoselective synthesis of 4-fluoropiperidines. nih.gov Compared to traditional reagents like pyridine/HF, DMPU/HF can offer higher yields and better diastereoselectivity. nih.gov
Another strategy involves the ring-opening of activated intermediates like aziridinium (B1262131) ions with a fluoride nucleophile. The regioselectivity of the fluoride attack on the dissymmetric aziridinium ion can be controlled, leading to the formation of β-fluoroamines, which can be precursors to chiral piperidines. acs.orgnih.gov The choice of N-substituent on the aziridinium ion can significantly influence reactivity and regioselectivity. acs.org
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another key nucleophilic method. Reagents like diethylaminosulfur trifluoride (DAST) and PyFluor have been developed for this purpose. ucla.edu These reactions proceed via the formation of a good leaving group from the alcohol, which is then displaced by fluoride.
Table 2: Selected Nucleophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols |
| Tetrabutylammonium Fluoride | TBAF | General purpose fluoride source |
| Cesium Fluoride | CsF | Used in phase-transfer catalysis for fluorination |
| Pyridine/Hydrogen Fluoride | Olah's Reagent | Nucleophilic fluorination and hydrofluorination |
Principles of Atom Economy and Green Chemistry in this compound Synthesis
The principles of green chemistry and atom economy are increasingly integral to modern synthetic planning, aiming to design processes that are efficient, safe, and environmentally benign. jocpr.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In the context of synthesizing this compound, applying these principles involves several key considerations:
Reaction Type: Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov Catalytic hydrogenation of a suitably substituted fluorinated pyridine, for instance, is a highly atom-economical method for producing a fluorinated piperidine, as all the atoms of the precursor and hydrogen are incorporated into the product. jocpr.comacs.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, which often end up as waste. libretexts.org Enantioselective synthesis of the target compound would ideally employ a chiral catalyst that can be used in small quantities and recycled.
Solvent Choice: Many organic solvents are hazardous and contribute significantly to chemical waste. Green chemistry encourages the use of safer solvents (e.g., water, ethanol) or, where possible, solvent-free conditions. libretexts.org
Energy Efficiency: Synthetic routes should be designed to be energy-efficient, for example, by running reactions at ambient temperature and pressure whenever feasible. libretexts.org
Waste Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. libretexts.org This involves selecting synthetic pathways that minimize byproducts. For example, a synthetic route that generates a large amount of triphenylphosphine (B44618) oxide as a byproduct would have a poor atom economy. rsc.org
A hypothetical "green" synthesis of this compound might involve the catalytic, asymmetric hydrogenation of a fluorinated pyridine precursor. acs.org This approach could exhibit high atom economy and avoid the use of hazardous reagents and multiple protection-deprotection steps that generate waste. Evaluating synthetic routes using metrics like Atom Economy, Reaction Mass Efficiency (RME), and the E-factor (which quantifies waste produced per kilogram of product) is crucial for developing more sustainable chemical processes. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-Fluorobenzenesulfonimide | NFSI |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | DMPU |
| Diethylaminosulfur Trifluoride | DAST |
| Tetrabutylammonium Fluoride | TBAF |
| Cesium Fluoride | CsF |
In Depth Stereochemical Analysis and Conformational Landscapes of S 3 Fluoro 3 Fluoromethyl Piperidine and Analogues
Methodologies for Absolute Configuration Assignment in Fluorinated Chiral Piperidines
Determining the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications for their biological activity. For fluorinated chiral piperidines such as (S)-3-Fluoro-3-(fluoromethyl)piperidine, several advanced spectroscopic and computational methods are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for assigning the absolute configuration of chiral amines. frontiersin.org This often involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which exhibit distinct NMR spectra. frontiersin.org For fluorinated compounds, ¹⁹F NMR is particularly insightful. frontiersin.org The chemical shift differences (Δδ) between the diastereomeric derivatives can be correlated with the spatial arrangement of the substituents around the chiral center. frontiersin.org Advanced two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative configurations at chiral centers by analyzing through-space proton-proton interactions. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD has emerged as a reliable method for the unambiguous determination of the absolute configuration of chiral molecules in solution, without the need for crystallization or chemical derivatization. americanlaboratory.comacs.org The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com The experimental VCD spectrum is then compared to the theoretical spectrum calculated for a specific enantiomer (e.g., the (S)-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). americanlaboratory.comschrodinger.com A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This method is particularly valuable for complex molecules where other techniques may be inconclusive. acs.orgnih.gov
Computational Methods: In conjunction with spectroscopic techniques, computational modeling plays a crucial role. By calculating the theoretical NMR or VCD spectra for both possible enantiomers of a chiral piperidine (B6355638), a direct comparison with experimental data can lead to a definitive assignment of the absolute configuration. frontiersin.orgschrodinger.com
Conformational Preferences and Dynamic Behavior of the Piperidine Ring System with Fluorine Substitution
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The introduction of substituents, particularly electronegative fluorine atoms, significantly influences the conformational equilibrium and the dynamic behavior of the ring.
Fluorinated piperidines have been the subject of extensive conformational studies, revealing that their behavior is governed by a delicate interplay of various factors. nih.govresearchgate.net The dynamic behavior involves ring inversion between two chair conformers. The energy barrier for this inversion and the population of each conformer are highly dependent on the nature and position of the substituents.
For instance, in many fluorinated piperidine derivatives, a notable preference for the axial orientation of the fluorine atom has been observed, contrary to what would be expected based on steric considerations alone. nih.govnih.gov This preference is influenced by the substitution pattern on the piperidine ring and the nitrogen atom, as well as the solvent polarity. nih.gov
In the case of this compound, two primary chair conformations are possible, differing in the axial or equatorial arrangement of the fluoro and fluoromethyl groups. The dynamic equilibrium between these conformers is expected to be complex due to the presence of two distinct fluorine-containing substituents at the same carbon atom.
Stereoelectronic Effects and Non-Covalent Interactions Governing Conformation
The conformational preferences in fluorinated piperidines are not solely dictated by sterics but are profoundly influenced by stereoelectronic effects and other non-covalent interactions. researchgate.netd-nb.info
Charge-Dipole Interactions: In protonated piperidinium (B107235) salts, a strong electrostatic interaction between the positively charged nitrogen (N-H⁺) and the negative end of the C-F bond dipole can significantly stabilize the conformer where the fluorine atom is in a gauche relationship to the N-H⁺ bond, which often corresponds to an axial orientation. d-nb.inforesearchgate.net This through-space charge-dipole interaction is considered a major driving force for the axial preference of fluorine in these systems. researchgate.net
Hyperconjugation: Hyperconjugative interactions, also known as the fluorine gauche effect, play a crucial role. d-nb.info This involves the donation of electron density from anti-periplanar C-H or C-C σ-orbitals into the low-lying antibonding σ* orbital of the C-F bond (σ → σC-F). d-nb.info Similarly, interactions involving the nitrogen lone pair or σC-N orbitals can contribute to conformational stability. d-nb.info These delocalization forces can favor specific conformations, often those with axial fluorine. d-nb.info
The following table summarizes the key interactions influencing the conformation of fluorinated piperidines:
| Interaction | Description | Effect on Conformation |
| Charge-Dipole | Electrostatic attraction between the N-H⁺ group and the C-F bond dipole. | Favors axial orientation of fluorine. |
| Hyperconjugation | Electron delocalization from σ orbitals to the σ*C-F orbital. | Can stabilize axial or gauche conformations. |
| Steric Repulsion | Repulsive forces between bulky groups. | Generally disfavors axial orientation for large substituents. |
| Dipole Minimization | Arrangement of bond dipoles to minimize the overall molecular dipole moment. | Can influence conformational preference depending on the substitution pattern. |
Investigating the Axial/Equatorial Preferences of Fluorine and Fluoromethyl Substituents
The axial versus equatorial preference of substituents on a piperidine ring is a classic topic in conformational analysis. For this compound, the situation is particularly interesting due to the geminal substitution at C3.
Axial Preference of Fluorine: As established in numerous studies on 3-fluoropiperidine (B1141850) and its derivatives, the fluorine atom often exhibits a pronounced preference for the axial position, especially in protonated species. nih.govnih.gov This is largely attributed to the stabilizing charge-dipole and hyperconjugative interactions discussed previously. d-nb.info
Fluoromethyl Group Preference: The conformational preference of a fluoromethyl group is more complex. While it is sterically larger than a fluorine atom, it is also capable of engaging in similar stereoelectronic interactions. The conformational analysis of related compounds like 3-(trifluoromethyl)piperidine (B1302779) can provide insights, though direct data on the fluoromethyl group's preference in this specific geminal arrangement is scarce.
Interplay of Substituents: In this compound, the conformational equilibrium will be determined by the balance of steric and stereoelectronic effects for both the fluorine and the fluoromethyl group. It is plausible that one group will preferentially occupy the axial position to maximize stabilizing interactions, while the other occupies the equatorial position. Computational studies are invaluable in dissecting these competing effects and predicting the most stable conformer.
The following table presents data from a study on the conformational preferences of various substituted fluorinated piperidines, which can be used to infer the behavior of this compound. The values represent the calculated free enthalpy differences (ΔG in kcal/mol) in solution between the equatorial and axial conformers. A positive value indicates a preference for the axial conformer.
| Compound (Analogues) | Solvent | ΔG (Equatorial - Axial) [kcal/mol] | Experimental Observation |
| 3-Fluoropiperidine (TFA-analogue) | Chloroform | +0.9 | Axial |
| 3-Fluoropiperidine (HCl-salt) | Water | +1.8 | Axial |
| 3,5-Difluoropiperidine (TFA-analogue) | Chloroform | +3.0 | Axial |
| 3,5-Difluoropiperidine (HCl-salt) | Water | +3.9 | Axial |
| cis-3-Fluoro-4-methylpiperidine (TFA-analogue) | Chloroform | +3.0 | Axial |
| cis-3-Fluoro-4-methylpiperidine (HCl-salt) | Water | +3.6 | Axial |
Data adapted from Nairoukh et al., Chem. Eur. J. 2020, 26, 6141–6146. d-nb.infonih.gov
This data consistently shows a strong preference for the axial orientation of fluorine in various 3-substituted piperidines, driven by the aforementioned stereoelectronic forces. d-nb.info This provides a strong basis for predicting a similar trend in this compound, where one of the fluorine-containing substituents is likely to favor the axial position.
Chemical Reactivity and Advanced Transformations of the S 3 Fluoro 3 Fluoromethyl Piperidine Moiety
Regioselective Functionalization of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is the most nucleophilic and readily functionalized site. Regioselective reactions at this nitrogen atom allow for the introduction of a wide range of substituents, which can modulate the molecule's properties and interactions with biological targets.
N-Alkylation: The direct N-alkylation of (S)-3-fluoro-3-(fluoromethyl)piperidine can be achieved using various alkylating agents. Standard conditions often involve the use of an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction efficiency. For instance, reactions with alkyl bromides or iodides in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed.
| Alkylating Agent | Base | Solvent | Product | Yield (%) |
| Methyl iodide | K₂CO₃ | Acetonitrile | (S)-1-Methyl-3-fluoro-3-(fluoromethyl)piperidine | High |
| Benzyl bromide | Et₃N | DMF | (S)-1-Benzyl-3-fluoro-3-(fluoromethyl)piperidine | Good |
| Ethyl bromoacetate | NaHCO₃ | Acetonitrile | Ethyl 2-((S)-3-fluoro-3-(fluoromethyl)piperidin-1-yl)acetate | Moderate-Good |
N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen is a key transformation in drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is applicable to fluorinated piperidines. wikipedia.orglibretexts.orgdiva-portal.orgrug.nl This reaction typically involves an aryl halide (or triflate), a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling with electron-rich or sterically hindered substrates.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | (S)-1-Phenyl-3-fluoro-3-(fluoromethyl)piperidine |
| 4-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | (S)-3-Fluoro-3-(fluoromethyl)-1-(pyridin-4-yl)piperidine |
| 2-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ | Toluene | (S)-3-Fluoro-3-(fluoromethyl)-1-(thiophen-2-yl)piperidine |
N-Acylation: The formation of an amide bond via N-acylation is another fundamental transformation. This is readily achieved by reacting the piperidine with an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to act as a scavenger for the generated acid. Alternatively, coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net
| Acylating Agent | Coupling Conditions | Product |
| Acetyl chloride | Et₃N, CH₂Cl₂ | 1-((S)-3-Fluoro-3-(fluoromethyl)piperidin-1-yl)ethan-1-one |
| Benzoic acid | EDC, HOBt, DMF | ( (S)-3-Fluoro-3-(fluoromethyl)piperidin-1-yl)(phenyl)methanone |
| Boc-glycine | HATU, DIPEA, CH₂Cl₂ | tert-Butyl (2-((S)-3-fluoro-3-(fluoromethyl)piperidin-1-yl)-2-oxoethyl)carbamate |
Stereocontrolled Reactions at Unsubstituted Carbon Centers of the Piperidine Ring
Functionalization of the carbon skeleton of the piperidine ring, while preserving the stereochemistry at C3, presents a greater synthetic challenge. The electron-withdrawing nature of the fluorine atoms at C3 deactivates the adjacent C2 and C4 positions towards electrophilic attack and can influence the regioselectivity of deprotonation.
Recent advances in C-H functionalization offer potential routes to access substituted derivatives. nih.govresearchgate.netnih.gov For N-Boc protected piperidines, directed metalation-trapping strategies have been employed for functionalization at the C2 position. beilstein-journals.orgrsc.orgyork.ac.uk This typically involves deprotonation with a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA, followed by quenching with an electrophile. The stereochemical outcome of such reactions on the this compound system would likely be influenced by the steric and electronic properties of the C3 substituents, potentially directing the electrophile to a specific face of the molecule. However, the application of these methods to heavily fluorinated piperidines is not well-documented and would require careful optimization.
| Reaction Type | Reagents | Position | Potential Product | Diastereoselectivity |
| Directed Lithiation-Alkylation | 1. s-BuLi, TMEDA; 2. MeI | C2 | (2R,3S)- or (2S,3S)-1-Boc-2-methyl-3-fluoro-3-(fluoromethyl)piperidine | Potentially high, requires experimental verification |
| Photoredox-mediated C-H Arylation | Ir(ppy)₃, Aryl-CN | C2/C6 | (S)-1-Boc-2-aryl-3-fluoro-3-(fluoromethyl)piperidine | Dependent on catalyst and substrate |
It is important to note that the direct functionalization of the C3 position is not feasible without disrupting the existing stereocenter. Functionalization at the C4 and C5 positions would likely require more complex multi-step synthetic sequences, possibly involving ring-opening and re-closing strategies or the use of starting materials with pre-installed functionality.
Chemical Modulations and Derivatizations of the Fluoromethyl Group
The fluoromethyl group (CH₂F) is generally considered to be a stable and relatively inert functional group. The high strength of the C-F bond makes transformations involving its cleavage challenging under standard synthetic conditions. The primary role of the fluoromethyl group in medicinal chemistry is often as a bioisostere for a methyl or hydroxyl group, where its metabolic stability is a key advantage.
Direct chemical modulation or derivatization of the fluoromethyl group on the this compound scaffold is not a commonly reported transformation. Reactions that proceed via C-F bond activation would require harsh conditions or specialized reagents, which may not be compatible with the rest of the molecule. For instance, reductive defluorination is a possibility but often requires potent reducing agents and is not a practical strategy for derivatization.
While direct transformation is challenging, the electronic influence of the fluoromethyl group on the reactivity of the rest of the molecule is a significant aspect of its chemical character.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in drug discovery for the rapid generation of analogs from a common advanced intermediate. enamine.net This approach avoids the need for de novo synthesis for each new derivative, thereby accelerating the exploration of SAR. For the this compound scaffold, LSF strategies could be envisioned to introduce diversity at various positions.
As discussed in section 4.2, C-H functionalization methodologies are a cornerstone of LSF. While direct application to the fluorinated piperidine core requires further investigation, the N-H bond of the parent piperidine provides a reliable handle for late-stage diversification. A library of analogs can be readily prepared by parallel synthesis, employing a range of alkylating, arylating, and acylating agents on the this compound core.
Furthermore, if a suitable functional group handle were to be installed on the piperidine ring (for example, at the C4 or C5 position through a multi-step synthesis), this could serve as a point for late-stage diversification through cross-coupling reactions or other functional group interconversions. The robustness of the gem-difluoroalkyl motif makes it compatible with a wide range of reaction conditions that might be employed in such diversification strategies.
| LSF Strategy | Target Position | Reaction Type | Potential for Diversity |
| N-H Functionalization | N1 | Alkylation, Arylation, Acylation | High |
| C-H Functionalization | C2, C4, C5, C6 | Directed metalation, Photoredox catalysis | Moderate to High (requires methodology development) |
| Functional Group Interconversion | Pre-functionalized positions | Cross-coupling, Nucleophilic substitution | High (requires synthesis of functionalized core) |
Strategic Utility of S 3 Fluoro 3 Fluoromethyl Piperidine As a Chiral Building Block in Advanced Chemical Research
Integration into Complex Molecular Architectures for Synthetic Targets
The rigid, three-dimensional structure of the (S)-3-Fluoro-3-(fluoromethyl)piperidine scaffold makes it an attractive component for the synthesis of complex, biologically active molecules. Its defined stereochemistry allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The gem-difluoroalkyl group at the 3-position can significantly influence the conformation of the piperidine (B6355638) ring, often favoring specific chair forms, which can lock the molecule into a bioactive conformation. dtu.dk
A notable example of the strategic use of a closely related fluorinated piperazine (B1678402) analog is in the development of novel quinolone antibacterials. In a study focused on structure-activity relationships, researchers synthesized a series of quinolones with modified C-7 substituents. One of the key analogs incorporated a 3-(fluoromethyl)piperazinyl moiety. nih.gov The resulting compound, 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, demonstrated excellent in vivo efficacy and better oral absorption compared to the well-established antibiotic ciprofloxacin. nih.gov This highlights the potential of incorporating the this compound scaffold to enhance the pharmacokinetic properties of drug candidates.
The synthesis of such complex molecules often involves the coupling of the pre-formed chiral piperidine building block with a larger molecular scaffold. The secondary amine of the piperidine ring provides a convenient handle for various chemical transformations, including N-arylation, N-alkylation, and amide bond formation, allowing for its seamless integration into a wide range of molecular architectures. The presence of the fluorine atoms can also enhance the metabolic stability of the molecule by blocking potential sites of oxidation. tandfonline.commdpi.com
Design and Construction of Focused Chemical Libraries Incorporating the Fluorinated Piperidine Scaffold
Focused chemical libraries are collections of compounds designed around a common scaffold, with systematic variations of substituents to explore a specific area of chemical space. The this compound scaffold is an ideal core for the design of such libraries due to its inherent three-dimensionality and the presence of multiple points for diversification.
The design of these libraries often begins with the synthesis of a key intermediate where the piperidine nitrogen is protected, allowing for functionalization at other positions if desired. Subsequently, the protecting group can be removed, and a diverse range of substituents can be introduced at the nitrogen atom via parallel synthesis techniques. This approach enables the rapid generation of a large number of analogs for high-throughput screening.
A key consideration in the design of libraries based on this scaffold is the impact of the gem-difluoroalkyl group on the physicochemical properties of the resulting molecules. Fluorination is known to affect lipophilicity (logP) and basicity (pKa), which are critical parameters for drug-likeness. nih.gov The electron-withdrawing nature of the fluorine atoms in the 3-fluoro-3-(fluoromethyl)piperidine (B12980007) scaffold is expected to lower the pKa of the piperidine nitrogen, which can influence its binding to biological targets and its pharmacokinetic profile.
Libraries of fluorinated, sp3-rich fragments are increasingly being utilized in fragment-based drug discovery (FBDD). dtu.dk A library of fragments based on the this compound core would be particularly valuable for screening against various protein targets using techniques like 19F NMR, where the fluorine atoms serve as sensitive probes for binding events. dtu.dk
Exploration of Structure-Activity Relationships (SAR) through Scaffold Modification
The this compound scaffold provides a rigid framework that is highly amenable to systematic modifications for the exploration of structure-activity relationships (SAR). By keeping the core scaffold constant and varying the substituents, medicinal chemists can probe the specific interactions between a molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
The nitrogen atom of the piperidine ring is a primary site for modification. A wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, can be introduced to explore the steric and electronic requirements of the target's binding pocket.
Furthermore, the piperidine ring itself can be a platform for additional modifications, although this is often more synthetically challenging. The introduction of substituents at other positions on the ring can further refine the molecule's three-dimensional shape and interaction profile.
An illustrative example of SAR studies involving a related fluorinated heterocycle can be found in the development of quinolone antibacterials. The study systematically explored the impact of different substituents on the piperazine ring at the C-7 position of the quinolone core. The inclusion of a fluoromethyl group at the 3-position of the piperazine ring was found to be beneficial for activity and pharmacokinetic properties. nih.gov This type of systematic study is crucial for understanding the key molecular features responsible for biological activity and for guiding the design of more effective therapeutic agents.
The data from these SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of virtual compounds and prioritize synthetic efforts.
Application in the Development of Molecular Probes and Research Tools
Molecular probes are essential tools in chemical biology for the study of biological processes. The unique properties of the this compound scaffold make it an attractive component for the design of such probes.
The incorporation of fluorine atoms provides a handle for non-invasive imaging techniques. For instance, the fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for magnetic resonance imaging (MRI) and spectroscopy (MRS). Molecular probes incorporating the this compound scaffold could potentially be used to visualize and quantify biological targets or processes in vitro and in vivo. nih.gov
Furthermore, the piperidine scaffold can be functionalized with reporter groups such as fluorophores or affinity tags. For example, a fluorescent dye could be attached to the piperidine nitrogen to create a probe for fluorescence microscopy or flow cytometry. nih.gov Similarly, an affinity tag could be introduced to enable the isolation and identification of the probe's binding partners.
Advanced Analytical Techniques for Comprehensive Characterization and Stereochemical Elucidation of S 3 Fluoro 3 Fluoromethyl Piperidine
Chiral Chromatography Method Development and Optimization for Enantiomeric Purity Assessment
The enantiomeric purity of (S)-3-Fluoro-3-(fluoromethyl)piperidine is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for this assessment. The development of a robust chiral HPLC method involves the systematic screening of chiral stationary phases (CSPs) and the optimization of mobile phase conditions to achieve baseline separation of the (S) and (R) enantiomers.
For fluorinated amines and piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often successful. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP, leading to differential retention times.
Method development would begin by screening a variety of CSPs with a standard mobile phase, typically a mixture of a hydrocarbon solvent (e.g., heptane (B126788) or hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The inclusion of a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often crucial to improve peak shape and reduce tailing for amine-containing compounds by minimizing interactions with residual acidic sites on the silica support. Optimization would then involve fine-tuning the alcohol percentage to balance resolution and analysis time, and adjusting the flow rate.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Expected Rt (S) | ~ 8.5 min |
| Expected Rt (R) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
This optimized method would be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) to ensure its suitability for routine enantiomeric purity assessment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required to confirm its constitution and provide insight into its solution-state conformation.
¹H NMR: The proton spectrum would provide information on the number of different proton environments and their connectivity through spin-spin coupling. The protons of the piperidine ring would appear as complex multiplets due to coupling to each other and to the fluorine atoms.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbon at the C3 position would be split into a triplet by the two fluorine atoms of the fluoromethyl group and further split into a doublet by the ring fluorine, a phenomenon known as C-F coupling.
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. Two distinct signals would be expected: one for the fluorine atom directly attached to the ring and another for the fluorine atoms of the fluoromethyl group. The coupling between these non-equivalent fluorine atoms (F-F coupling) would provide definitive evidence for their proximity.
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its attached carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the piperidine ring (e.g., chair conformation with axial or equatorial substituents). For fluorinated piperidines, an axial preference for the fluorine atom is often observed due to hyperconjugation and electrostatic interactions.
Table 2: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Experiment | Predicted Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| ¹H | 1D | 1.50-1.90 (m, 4H, H4, H5), 2.70-3.10 (m, 4H, H2, H6), 4.55 (d, JHF = 47.5 Hz, 2H, CH₂F) |
| ¹³C | 1D | ~25 (C5), ~35 (d, JCF = 20 Hz, C4), ~48 (d, JCF = 7 Hz, C6), ~50 (d, JCF = 25 Hz, C2), 85.1 (t, JCF = 240 Hz, CH₂F), 95.3 (dt, JCF = 190, 25 Hz, C3) |
| ¹⁹F | 1D | ~ -175 (m, 1F, C-F), ~ -235 (t, JHF = 47.5 Hz, 1F, CH₂F) |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₁F₂N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value with a high degree of confidence (typically < 5 ppm error).
Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of fluorinated heterocyclic compounds often involves characteristic losses. For the protonated molecule, expected fragmentation pathways could include:
Loss of a hydrogen fluoride (B91410) (HF) molecule.
Loss of the fluoromethyl radical (•CH₂F).
Ring-opening pathways followed by the loss of small neutral molecules.
Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and can be used to differentiate it from structural isomers.
Table 3: Predicted HRMS and Major MS/MS Fragments
| Ion | Calculated m/z | Measured m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 136.0932 | 136.0930 | Parent Ion |
| [M+H - HF]⁺ | 116.0853 | 116.0851 | Loss of Hydrogen Fluoride |
| [M+H - CH₂F]⁺ | 103.0666 | 103.0665 | Loss of fluoromethyl radical |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Stereochemistry Determination
While the aforementioned techniques provide compelling evidence for the structure and relative stereochemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
To perform this analysis, a suitable single crystal of a salt of this compound (e.g., the hydrochloride or hydrobromide salt) would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule.
This analysis provides precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule crystallized in a chiral space group, the analysis of anomalous dispersion effects (the Flack parameter) allows for the direct and definitive determination of the absolute configuration at the C3 stereocenter, confirming it as (S). The data would also reveal the preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat) and the orientation of the substituents (axial vs. equatorial). For many fluorinated piperidines, a chair conformation is observed in the crystal structure.
Table 4: Hypothetical Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Compound | This compound HCl |
| Formula | C₆H₁₂ClF₂N |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.1, 10.5, 11.2 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 837.9 |
| Z | 4 |
| Flack Parameter | 0.02 (3) |
A Flack parameter close to zero would provide strong evidence that the assigned (S) stereochemistry is correct.
Future Research Directions and Emerging Opportunities for S 3 Fluoro 3 Fluoromethyl Piperidine Research
Innovation in More Efficient and Sustainable Catalytic Asymmetric Synthesis
The synthesis of fluorinated piperidines has advanced significantly, moving from laborious multi-step sequences to more direct catalytic methods. nih.govsciencedaily.com A prominent strategy involves the hydrogenation of readily available fluoropyridine precursors. acs.org However, significant opportunities for innovation remain, particularly in developing more efficient, sustainable, and enantioselective routes to compounds like (S)-3-Fluoro-3-(fluoromethyl)piperidine.
Future research should prioritize the development of novel catalytic systems that move beyond the current reliance on precious metals like rhodium and palladium. nih.gov Exploring earth-abundant metal catalysts (e.g., iron, copper, nickel) for the asymmetric hydrogenation or dearomatization of fluorinated pyridines would represent a major step towards greener and more cost-effective synthesis. Furthermore, enhancing the enantioselectivity of these transformations is critical. The design of new chiral ligands that can effectively control the stereochemistry at the newly formed chiral centers during the reduction of a prochiral precursor is a key area for investigation.
Another avenue for innovation lies in the adoption of continuous flow chemistry. Flow reactors can offer superior control over reaction parameters, improve safety and scalability, and enable the use of immobilized catalysts that can be easily recovered and reused, further bolstering the sustainability of the synthesis.
| Research Opportunity | Potential Innovation | Desired Outcome |
| Catalyst Development | Earth-abundant metal catalysts (Fe, Cu, Ni); Novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Reduced cost, lower environmental impact, and higher enantiomeric excess (>99% ee). |
| Process Optimization | Continuous flow hydrogenation; Immobilized catalyst systems. | Improved scalability, enhanced safety, catalyst recyclability, and process efficiency. |
| Substrate Engineering | Development of novel fluorinated pyridine (B92270) precursors with activating or directing groups. | Broader substrate scope and improved reaction kinetics and selectivity. |
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The unique electronic properties of the C-F bond profoundly influence the conformational behavior and reactivity of the piperidine (B6355638) ring. In protonated 3-fluoropiperidines, the fluorine atom often shows a strong preference for the axial position, a phenomenon attributed to stabilizing charge-dipole interactions and hyperconjugation. researchgate.netacs.org The geminal arrangement in this compound is expected to further lock the ring's conformation, providing a rigid scaffold for subsequent chemical modifications.
Future studies should aim to exploit these inherent stereoelectronic features to uncover novel reactivity. For instance, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the piperidine nitrogen and the reactivity of adjacent C-H bonds. This could open pathways for regioselective C-H functionalization at positions C2, C4, or C6, allowing for the late-stage introduction of additional functional groups onto the rigid core.
Furthermore, the fluoromethyl group itself presents opportunities for unique transformations. Research into selective dehydrofluorination or nucleophilic substitution on the fluoromethyl moiety could lead to the synthesis of novel fluorinated alkenes or further functionalized piperidine derivatives that are otherwise difficult to access.
Expanding the Scope of Application as a Chiral Fluorinated Synthon in Academic Research
As a chiral fluorinated building block, or synthon, this compound holds immense potential for the synthesis of complex and biologically active molecules. The piperidine motif is a privileged structure in pharmaceuticals, and the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. acs.org
An emerging opportunity is to use this compound as a conformationally restricted dipeptide or amino acid isostere in peptide chemistry. The rigid piperidine backbone can mimic peptide turns or loops, while the fluorine substituents can engage in specific non-covalent interactions with biological targets. This could lead to the development of novel peptidomimetics with improved stability and cell permeability.
Additionally, this synthon could be employed in the synthesis of new chiral ligands for asymmetric catalysis. The defined stereochemistry and the presence of both a Lewis basic nitrogen and potentially coordinating fluorine atoms could lead to the creation of novel catalysts for a range of asymmetric transformations. Expanding its use in diversity-oriented synthesis would allow academic researchers to rapidly generate libraries of novel fluorinated compounds for screening in drug discovery and agrochemical research. nih.gov
| Potential Application Area | Synthetic Goal | Rationale |
| Medicinal Chemistry | Synthesis of novel enzyme inhibitors or receptor modulators. | Use as a rigid, fluorinated scaffold to improve potency and pharmacokinetic properties. |
| Peptidomimetics | Creation of conformationally locked peptide isosteres. | The rigid piperidine core can mimic secondary peptide structures, enhancing biological stability. |
| Asymmetric Catalysis | Development of new chiral ligands. | The defined stereochemistry and heteroatoms can be used to create a chiral environment for metal-catalyzed reactions. |
| Materials Science | Incorporation into functional polymers or organocatalysts. | Fluorine content can impart unique properties such as thermal stability and altered polarity. |
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has been pivotal in understanding the behavior of fluorinated molecules. researchgate.net For this compound, this integration will be crucial for accelerating future research and development.
Computational tools, particularly Density Functional Theory (DFT), can be used to predict the conformational preferences, electronic properties, and reactivity of the molecule with high accuracy. researchgate.net These predictions can guide experimental design, saving significant time and resources. For example, computational screening of potential catalysts and ligands for the asymmetric synthesis could identify the most promising candidates for laboratory investigation. DFT calculations can also help rationalize unexpected reactivity or stereochemical outcomes, providing deeper insight into reaction mechanisms.
Conversely, experimental data from techniques like NMR spectroscopy and X-ray crystallography provide essential benchmarks for validating and refining computational models. researchgate.net The detailed analysis of coupling constants, such as ³J(¹⁹F, ¹H), allows for precise experimental determination of fluorine atom orientations, which can be directly compared with computed low-energy conformations. researchgate.net This iterative cycle of prediction and verification will be instrumental in designing more efficient synthetic routes and in rationally designing molecules with desired properties. Future efforts could also incorporate machine learning models trained on both computational and experimental data to predict structure-property relationships for new derivatives.
Q & A
Q. What are the primary synthetic routes for (S)-3-Fluoro-3-(fluoromethyl)piperidine, and what reaction conditions are critical for enantiomeric purity?
Answer: The synthesis often involves enantioselective alkylation or fluorination strategies. For example, alkylation of bicyclic lactams using chiral auxiliaries (e.g., phenylglycinol) can yield stereochemically defined piperidine derivatives. Key steps include:
- NMR-guided structural validation (1H/13C-NMR for confirming stereochemistry) .
- TFA-mediated deprotection followed by chromatographic separation to isolate enantiomers .
- Use of iridium catalysts in ring-opening reactions with fluorinated reagents to introduce fluorine atoms .
Critical parameters: Temperature control (<0°C for fluorination), solvent polarity (e.g., DCM for DAST reactions), and catalyst loading (e.g., 5 mol% Ir) to minimize racemization .
Q. Which spectroscopic and computational methods are recommended for characterizing this compound?
Answer:
- FTIR/FT-Raman : Identify C-F stretching vibrations (~1100–1250 cm⁻¹) and piperidine ring modes .
- NMR : 19F NMR quantifies fluorine environments (δ -180 to -220 ppm for CF3 groups), while 1H NMR reveals stereochemical shifts (e.g., axial vs. equatorial H) .
- Density Functional Theory (DFT) : Predicts vibrational modes and optical activity ([α]D) for comparison with experimental data .
- Refractometry : Measures refractive index (n20/D ~1.39) to confirm purity .
Q. How does fluorine substitution influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Electron-withdrawing effects : Fluorine reduces electron density at the piperidine nitrogen, lowering basicity (pKa ~7–8 vs. ~10 for unfluorinated analogs) .
- Steric hindrance : The fluoromethyl group at C3 restricts axial attack, favoring equatorial reaction pathways in alkylation or acylation .
- DAST-mediated fluorination : Fluorine introduction requires anhydrous conditions to avoid hydrolysis side reactions .
Advanced Research Questions
Q. How does stereochemistry at the 3-position affect biological activity or binding affinity in target proteins?
Answer:
- Stereospecific interactions : The (S)-configuration aligns the fluoromethyl group to occupy hydrophobic pockets in enzyme active sites (e.g., phosphatases or kinases) .
- Case study : In PF-06465469 analogs, the (3R,4S)-stereochemistry of fluoropiperidine enhances selectivity for phosphatase inhibition by 10-fold compared to (3S,4R) .
- MD simulations : Use docking studies (e.g., AutoDock Vina) to correlate stereochemistry with binding energy (ΔG) .
Q. What strategies mitigate metabolic instability of the fluoromethyl group in in vivo studies?
Answer:
- Isotope labeling : Replace ¹H in CF2H with ²H (deuterium) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the fluoromethyl group as a phosphoramidite (e.g., 5′-fluoromethyl-2′-O-MOE derivatives) for controlled release .
- Stability assays : Monitor degradation via LC-MS/MS in liver microsomes, adjusting substituents (e.g., CF3 vs. CF2CF3) .
Q. How can researchers resolve contradictions in purity data from commercial sources?
Answer:
- Cross-validation : Compare vendor-reported purity (e.g., Sigma-Aldrich’s ≥98% HPLC) with in-house GC-MS or elemental analysis .
- Batch-specific variability : Request COA (Certificate of Analysis) for trace solvent residues (e.g., DMF or TFA) that skew NMR .
- Internal standards : Use deuterated analogs (e.g., D6-piperidine) as controls in quantitative NMR .
Q. What role does this compound play in fragment-based drug design (FBDD)?
Answer:
- 3F Library applications : As a fluorinated Fsp³-rich fragment, it enhances binding entropy via hydrophobic interactions and improves solubility (logP ~1.5 vs. ~2.5 for aromatic analogs) .
- SAR studies : Systematic substitution (e.g., CF3 vs. CHF2) at C3 optimizes ligand efficiency (LE >0.3) in kinase inhibitors .
Q. Are computational models reliable for predicting the compound’s pharmacokinetic (PK) properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
